![molecular formula C11H19NO9 B13843875 N-Acetyl-D-[1,2,3-13C3]neuraminic Acid](/img/structure/B13843875.png)
N-Acetyl-D-[1,2,3-13C3]neuraminic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-D-[1,2,3-13C3]neuraminic Acid is an isotope-labeled analog of N-Acetyl-D-neuraminic acid, a well-known sialic acid. Sialic acids are a family of nine-carbon sugars that play crucial roles in biological processes, including cellular recognition, signaling, and pathogen interactions . The isotope labeling with carbon-13 at positions 1, 2, and 3 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetyl-D-[1,2,3-13C3]neuraminic Acid can be synthesized through enzymatic methods involving N-acetyl-glucosamine 2-epimerase and N-acetyl-D-neuraminic acid lyase . These enzymes catalyze the conversion of N-acetyl-glucosamine and pyruvate to N-Acetyl-D-neuraminic acid. The isotope-labeled version is produced by using carbon-13 labeled substrates .
Industrial Production Methods
Industrial production of this compound involves whole-cell biocatalysis and de novo biosynthesis . These methods leverage recombinant microorganisms engineered to express the necessary enzymes for efficient production. Optimization of reaction conditions, such as temperature and substrate concentration, is crucial for maximizing yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-D-[1,2,3-13C3]neuraminic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Reaction conditions such as pH, temperature, and solvent choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions include derivatives with modified functional groups, which can be used in further biochemical studies and applications .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-D-[1,2,3-13C3]neuraminic Acid has a wide range of scientific research applications:
Wirkmechanismus
N-Acetyl-D-[1,2,3-13C3]neuraminic Acid exerts its effects by participating in cellular recognition and signaling pathways . It binds to specific receptors on cell surfaces, influencing processes like virus invasion, inflammation, and tumorigenesis . The isotope labeling allows for precise tracking and analysis of these interactions using advanced analytical techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-D-neuraminic acid
- N-Glycolylneuraminic acid
- N-Acetyl-D-mannosamine
Uniqueness
N-Acetyl-D-[1,2,3-13C3]neuraminic Acid is unique due to its isotope labeling, which provides enhanced analytical capabilities for studying the structure, dynamics, and interactions of sialic acids . This makes it a valuable tool in both basic and applied research.
Eigenschaften
Molekularformel |
C11H19NO9 |
|---|---|
Molekulargewicht |
312.25 g/mol |
IUPAC-Name |
(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl](2,3,4-13C3)oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1/i2+1,5+1,11+1 |
InChI-Schlüssel |
SQVRNKJHWKZAKO-SQPNWFALSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1[C@@H](O[13C]([13CH2][13C@@H]1O)(C(=O)O)O)[C@@H]([C@@H](CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


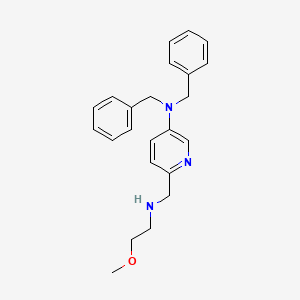
![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13843796.png)
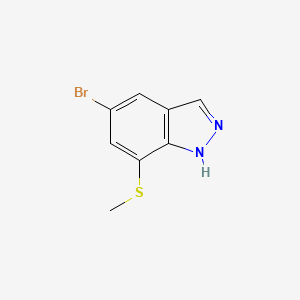
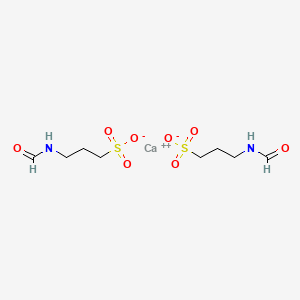
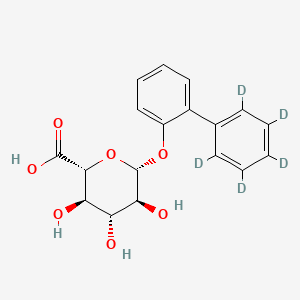
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13843815.png)
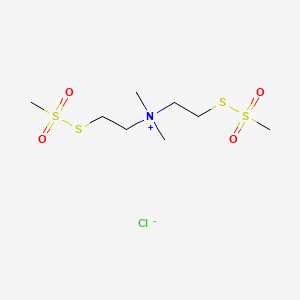
![2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline](/img/structure/B13843825.png)


![5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-](/img/structure/B13843844.png)
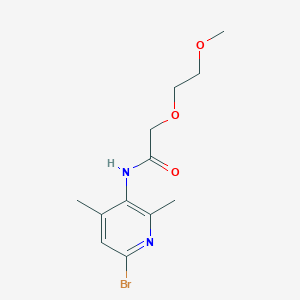

![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13843864.png)
